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Compound of Interest

Compound Name: 1-Benzyl-4-piperidinol-3,3,5,5-d4

Cat. No.: B565265

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-4-piperidinol-3,3,5,5-d4,
a deuterated isotopologue of 1-Benzyl-4-piperidinol. This document details its molecular
weight, synthesis, and analytical characterization methods, including mass spectrometry and
nuclear magnetic resonance spectroscopy. The information herein is intended to support
research and development activities where stable isotope-labeled internal standards and
metabolic pathway elucidation are critical.

Core Compound Properties

1-Benzyl-4-piperidinol-3,3,5,5-d4 is a valuable tool in pharmacokinetic and metabolic studies
due to the incorporation of four deuterium atoms at the 3 and 5 positions of the piperidine ring.
This isotopic labeling provides a distinct mass difference from its non-deuterated counterpart,
making it an ideal internal standard for quantitative analysis by mass spectrometry.

Molecular Weight

The molecular weight of 1-Benzyl-4-piperidinol and its deuterated analog have been calculated
and are presented in the table below. The introduction of four deuterium atoms results in a
mass increase of approximately 4.024 g/mol .
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Average Molecular  Monoisotopic Mass

Compound Molecular Formula .
Weight ( g/mol ) (Da)
1-Benzyl-4-piperidinol C12H17NO 191.27[1] 191.1310
1-Benzyl-4-piperidinol-
Ci12H13D4aNO 195.30 195.1560

3,3,5,5-d4

Synthesis Protocol

The synthesis of 1-Benzyl-4-piperidinol-3,3,5,5-d4 is a two-step process commencing with
the deuteration of the precursor, 1-Benzyl-4-piperidone, followed by the reduction of the
deuterated ketone to the corresponding alcohol.

Step 1: Synthesis of 1-Benzyl-4-piperidone-3,3,5,5-d4

The deuteration of 1-Benzyl-4-piperidone at the alpha positions to the carbonyl group can be
achieved via a base-catalyzed hydrogen-deuterium exchange in a deuterated solvent.

Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 1-Benzyl-4-piperidone (1 equivalent) in a suitable deuterated solvent
such as deuterium oxide (D20) or methanol-d4 (CDsOD).

Catalyst Addition: Add a catalytic amount of a base. Common catalysts for this exchange
include sodium deuteroxide (NaOD) in D20 or an organic base like pyrrolidine in a suitable
solvent.

Reaction Conditions: Heat the reaction mixture to reflux and stir for a period sufficient to
achieve a high level of deuterium incorporation. The progress of the reaction can be
monitored by *H NMR by observing the disappearance of the proton signals at the 3 and 5
positions.

Work-up: After completion, cool the reaction mixture to room temperature. If D20 is used, the
product can be extracted with an organic solvent such as diethyl ether or dichloromethane.
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The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent
is removed under reduced pressure to yield 1-Benzyl-4-piperidone-3,3,5,5-d4.

Logical Workflow for the Synthesis of 1-Benzyl-4-piperidinol-3,3,5,5-d4

Synthesis Pathway
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Caption: Synthesis of the target compound from its precursor.

Step 2: Reduction of 1-Benzyl-4-piperidone-3,3,5,5-d4
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The deuterated ketone is then reduced to the final product, 1-Benzyl-4-piperidinol-3,3,5,5-d4.
To maintain the isotopic purity, a deuterated reducing agent is recommended.

Experimental Protocol:

e Reaction Setup: Dissolve 1-Benzyl-4-piperidone-3,3,5,5-d4 (1 equivalent) in a suitable
solvent such as methanol-d4 or anhydrous tetrahydrofuran in a round-bottom flask under an
inert atmosphere (e.g., nitrogen or argon).

» Reducing Agent Addition: Cool the solution in an ice bath and slowly add a deuterated
reducing agent, such as sodium borodeuteride (NaBDa4) (1.1 equivalents), in portions.

e Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress
by thin-layer chromatography (TLC) until the starting material is consumed.

e Quenching and Work-up: Carefully quench the reaction by the slow addition of D20. Extract
the product with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash
with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

 Purification: The crude product can be purified by column chromatography on silica gel to
afford pure 1-Benzyl-4-piperidinol-3,3,5,5-d4.

Analytical Characterization
Mass Spectrometry

Mass spectrometry is a primary technique for confirming the molecular weight and assessing
the isotopic purity of 1-Benzyl-4-piperidinol-3,3,5,5-d4.

Expected Fragmentation Pattern:

The mass spectrum of the non-deuterated 1-Benzyl-4-piperidinol shows a prominent molecular
ion peak at m/z 191. The major fragmentation pathway involves the cleavage of the benzyl
group, leading to a base peak at m/z 91 (tropylium ion). Other significant fragments are
observed at m/z 100 and 114. For the deuterated analog, the molecular ion peak is expected at
m/z 195. The fragmentation pattern will be similar, with the corresponding mass shifts for the
fragments containing the deuterated piperidine ring.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b565265?utm_src=pdf-body
https://www.benchchem.com/product/b565265?utm_src=pdf-body
https://www.benchchem.com/product/b565265?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Expected m/z (Non-

Expected m/z

lon Fragment Description
deuterated) (Deuterated)

[M]*+ 191 195 Molecular lon

[M - H201* 173 177 Loss of water

[M - C7H7]* 100 104 Loss of benzyl radical

(CoHi]* o1 o1 Tropylium ion (Base

Peak)

GC-MS Experimental Protocol:

A general gas chromatography-mass spectrometry (GC-MS) method for the analysis of

piperidine derivatives is outlined below.

Parameter

Condition

Gas Chromatograph

HP-5MS (or equivalent), 30 m x 0.25 mm ID,

Column
0.25 pm film thickness[2]
Carrier Gas Helium at a constant flow of 1 mL/min[2]
Inlet Temperature 250 °C
Injection Mode Splitless

Oven Program

Initial temperature 100 °C, hold for 1 min, ramp
to 280 °C at 15 °C/min, hold for 5 min

Mass Spectrometer

lonization Mode

Electron lonization (El) at 70 eV

Mass Range m/z 40-300

Source Temperature 230 °C

Quadrupole Temperature 150 °C
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Workflow for Analytical Characterization
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Caption: The process of compound analysis and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and the specific sites of deuteration.
1H NMR Spectroscopy:

The *H NMR spectrum of 1-Benzyl-4-piperidinol-3,3,5,5-d4 is expected to be similar to that of
the non-deuterated compound, with the notable absence of signals corresponding to the
protons at the 3 and 5 positions of the piperidine ring. The integration of the remaining proton
signals will confirm the structure.
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13C NMR Spectroscopy:

In the 13C NMR spectrum, the signals for the deuterated carbons (C3 and C5) will exhibit a
characteristic triplet splitting pattern due to carbon-deuterium coupling and will be shifted
slightly upfield compared to their non-deuterated counterparts.

Expected *H NMR Chemical Shifts (in CDCIs):

Protons Chemical Shift (6, ppm) Multiplicity

Aromatic (CeHs) 7.25-7.40 m

CH (C4) ~3.70 m

CHz (benzyl) ~3.50 S
~2.80 (axial), ~2.20

CH: (C2, C6) _ m
(equatorial)

OH Variable brs

NMR Experimental Protocol:

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable
deuterated solvent (e.g., CDCIs, DMSO-ds).

e Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.
o Data Acquisition:

o 'H NMR: Acquire standard proton spectra.

o 13C NMR: Acquire proton-decoupled carbon spectra.

o 2H NMR: A deuterium NMR spectrum can be acquired to confirm the presence of
deuterium at the expected positions.

This technical guide provides a foundational understanding of 1-Benzyl-4-piperidinol-3,3,5,5-
d4 for its application in advanced research and development. The provided protocols are
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intended as a starting point and may require optimization based on specific laboratory
conditions and instrumentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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